molecular formula C7H13N3OS B11798948 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B11798948
M. Wt: 187.27 g/mol
InChI Key: WKZQHLPUBSRCFH-UHFFFAOYSA-N
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Description

2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a chemical compound with a unique structure that includes a thiadiazole ring

Preparation Methods

The synthesis of 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of isobutylamine with appropriate thiadiazole precursors under controlled conditions. Industrial production methods may include the use of high-pressure reactors and specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-Isobutyl-5-methylthiazole
  • 2-Isobutyl-5-methyloxazole

Compared to these compounds, 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has unique properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

5-(methylamino)-2-(2-methylpropyl)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C7H13N3OS/c1-5(2)4-10-7(11)9-6(8-3)12-10/h5H,4H2,1-3H3,(H,8,9,11)

InChI Key

WKZQHLPUBSRCFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)N=C(S1)NC

Origin of Product

United States

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